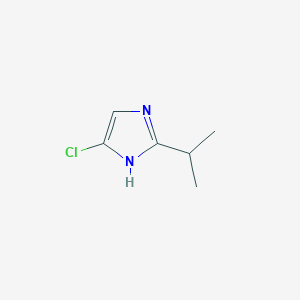
3-(Chloromethyl)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the third position and a fluorine atom at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-fluorobenzoic acid typically involves the chloromethylation of 2-fluorobenzoic acid. One common method is the reaction of 2-fluorobenzoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluorobenzoic acid: Lacks the chloromethyl group, resulting in different chemical properties and applications.
3-(Chloromethyl)-4-fluorobenzoic acid: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions.
Uniqueness
3-(Chloromethyl)-2-fluorobenzoic acid is unique due to the presence of both the chloromethyl and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6ClFO2 |
|---|---|
Peso molecular |
188.58 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
GHSZIYDWCILXTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


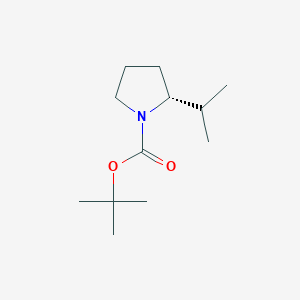
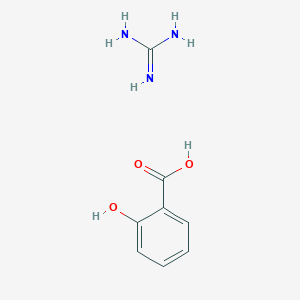
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
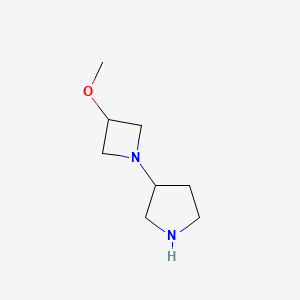
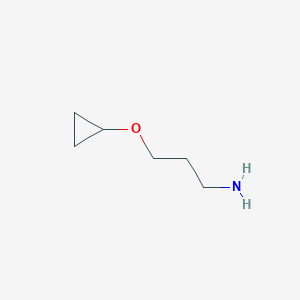
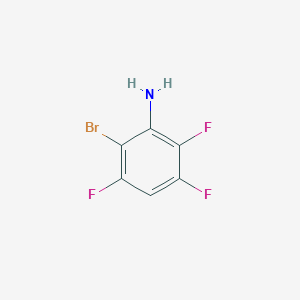

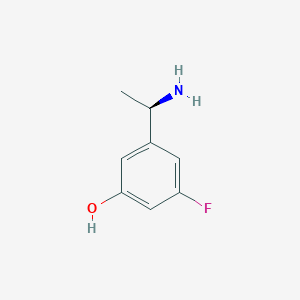
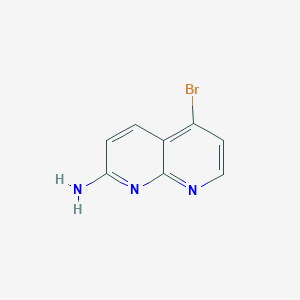



![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
